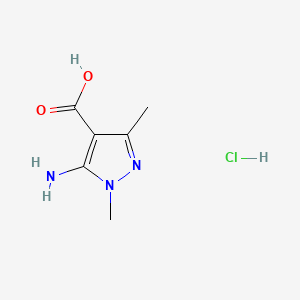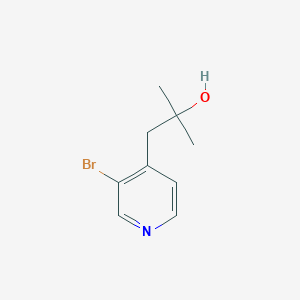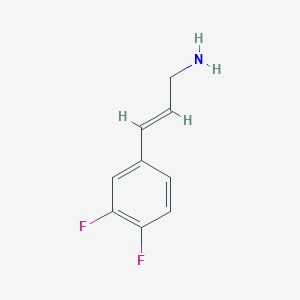
(E)-3-(3,4-difluorophenyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-difluorophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a double bond between the second and third carbon atoms in the prop-2-en-1-amine chain, and two fluorine atoms attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-difluorophenyl)prop-2-en-1-amine typically involves the reaction of 3,4-difluorobenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced to the desired amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(3,4-difluorophenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond can be reduced to form the saturated amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the saturated amine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-3-(3,4-difluorophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(3,4-difluorophenyl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(3,4-dichlorophenyl)prop-2-en-1-amine: Similar structure but with chlorine atoms instead of fluorine.
(E)-3-(3,4-dimethylphenyl)prop-2-en-1-amine: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (E)-3-(3,4-difluorophenyl)prop-2-en-1-amine imparts unique properties such as increased electronegativity, metabolic stability, and potential for stronger interactions with biological targets compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C9H9F2N |
|---|---|
Poids moléculaire |
169.17 g/mol |
Nom IUPAC |
(E)-3-(3,4-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H,5,12H2/b2-1+ |
Clé InChI |
LHHFLOQRPNYUBD-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/CN)F)F |
SMILES canonique |
C1=CC(=C(C=C1C=CCN)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


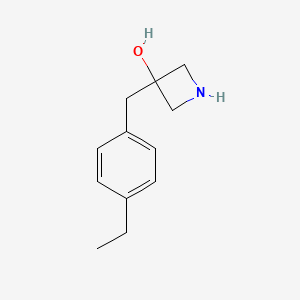
![Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13544061.png)
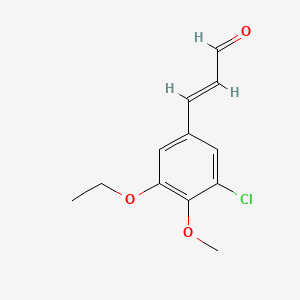
![1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone](/img/structure/B13544079.png)
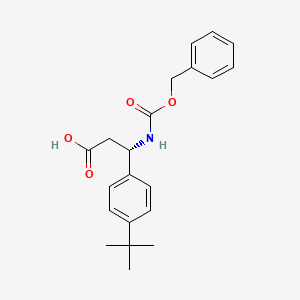

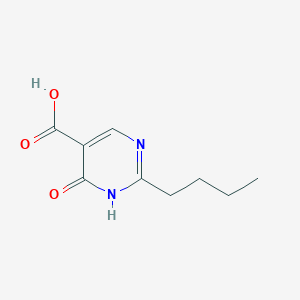
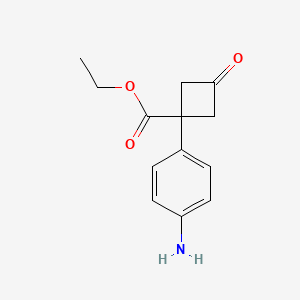
![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13544097.png)
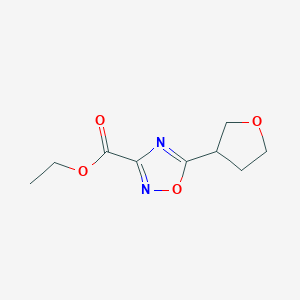

![rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde](/img/structure/B13544112.png)
